molecular formula C17H18N4O3S2 B2796249 N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 2097934-80-8

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No. B2796249
CAS RN: 2097934-80-8
M. Wt: 390.48
InChI Key: FONAQJGJUHAQBR-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide, also known as PTACH, is a sulfonamide derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antitumor Applications

Research has demonstrated the synthesis of novel derivatives containing a biologically active pyrazole moiety, including acetamides, to evaluate their antitumor activity. For instance, certain compounds showed higher effectiveness than standard drugs like doxorubicin, suggesting their potential in cancer treatment (Alqasoumi et al., 2009). Similarly, another study explored the synthesis and characterization of metal complexes constructed from pyrazole-acetamide derivatives, which exhibited significant antioxidant activity, indicating their potential therapeutic applications (Chkirate et al., 2019).

Antimicrobial Applications

Compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents have been synthesized and evaluated, showing promising results against both bacterial and fungal strains (Darwish et al., 2014). This indicates a potential for developing new antimicrobial agents based on the chemical structure of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide.

Structural and Electronic Analysis

An exhaustive quantum mechanical analysis on a similar molecule highlighted the electronic structure, including molecular electrostatic potentials and HOMO-LUMO analysis, suggesting its chemical reactivity and potential as an anti-amoebic agent (Shukla & Yadava, 2020). These computational studies are crucial for understanding the interaction mechanisms and designing molecules with desired biological activities.

properties

IUPAC Name

N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-13(22)20-15-3-5-16(6-4-15)26(23,24)19-11-17(14-7-10-25-12-14)21-9-2-8-18-21/h2-10,12,17,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONAQJGJUHAQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide

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